(+)-Angelmarin

Descripción general

Descripción

(+)-Angelmarin is a naturally occurring sesquiterpene lactone isolated from the plant Angelica pubescens. It is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has a unique structure characterized by a lactone ring fused to a sesquiterpene backbone, which contributes to its biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Angelmarin involves several steps, starting from commercially available precursors. The key steps include the formation of the sesquiterpene backbone, followed by the introduction of the lactone ring. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound is often achieved through the extraction from Angelica pubescens. The plant material is subjected to solvent extraction, followed by purification using chromatographic techniques. This method ensures the isolation of high-purity this compound suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions: (+)-Angelmarin undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, which may exhibit different biological activities.

Reduction: Reduction reactions can modify the lactone ring, leading to the formation of different analogs.

Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve the desired substitutions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds, each with potentially unique biological activities.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most notable applications of (+)-Angelmarin is its role as an anticancer agent. Research indicates that it exhibits potent antiausterity activity , meaning it selectively targets cancer cells that are deprived of nutrients. A study demonstrated that this compound could achieve 100% preferential cytotoxicity against PANC-1 pancreatic cancer cells at a concentration as low as 0.01 µg/mL when these cells were under nutrient starvation conditions . This selectivity is particularly valuable in cancer therapy, as it allows for targeted treatment with minimal impact on healthy cells.

Synthesis and Structural Studies

The total synthesis of this compound has been achieved through an efficient eight-step process starting from umbelliferone. This synthesis not only confirms the compound's structure but also opens avenues for creating analogues that may enhance its therapeutic efficacy . The synthetic route involves key reactions such as olefin cross-metathesis and Shi epoxidation, which are crucial for obtaining the desired enantiomer with high purity and yield .

Table 1: Summary of Synthesis Steps for this compound

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Cross-metathesis | Grubbs catalyst | - |

| 2 | Shi epoxidation | Dioxirane catalyst | - |

| 3 | Cyclization | Toluene, reflux | - |

| 4 | Esterification | Meldrum’s acid, p-hydroxybenzaldehyde | 82 |

Preclinical Studies

Preclinical studies have highlighted the effectiveness of this compound in various cancer models. For instance, in vivo experiments using nude mice showed significant tumor growth suppression when treated with this compound analogues . These findings suggest that further exploration into dosage optimization and combination therapies could enhance its clinical applicability.

Future Research Directions

Future research should focus on:

- Mechanistic Studies : Understanding the precise pathways through which this compound induces cell death in nutrient-deprived environments.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects.

- Analog Development : Synthesizing derivatives of this compound to improve potency and reduce potential side effects.

Mecanismo De Acción

The mechanism of action of (+)-Angelmarin involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets various enzymes and receptors involved in inflammation, cell proliferation, and apoptosis.

Pathways Involved: this compound modulates signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer.

Comparación Con Compuestos Similares

Parthenolide: Another sesquiterpene lactone with anti-inflammatory and anti-cancer properties.

Artemisinin: A sesquiterpene lactone known for its anti-malarial activity.

Costunolide: A sesquiterpene lactone with anti-cancer and anti-inflammatory effects.

Comparison: (+)-Angelmarin is unique due to its specific structure and the presence of a lactone ring fused to a sesquiterpene backbone. This structural uniqueness contributes to its distinct biological activities compared to other similar compounds. While parthenolide and costunolide share some anti-inflammatory and anti-cancer properties, this compound’s specific molecular interactions and pathways provide it with unique therapeutic potential.

Actividad Biológica

(+)-Angelmarin is a naturally occurring coumarin compound isolated from the plant Angelica pubescens. Its biological activity has garnered significant attention, particularly in the context of cancer therapy, due to its selective cytotoxicity towards nutrient-deprived cancer cells. This article reviews the research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of this compound.

The primary mechanism by which this compound exerts its biological effects is through its anti-austerity activity . This refers to its ability to selectively target and kill cancer cells that are deprived of nutrients, a common condition in solid tumors where blood supply is limited. Research indicates that this compound demonstrates significant cytotoxic effects on pancreatic adenocarcinoma cells (PANC-1) under nutrient-deprived conditions, with a reported effective concentration as low as 0.01 μg/ml .

In Vitro Studies

In vitro studies have shown that this compound can induce apoptosis in PANC-1 cells when glucose and essential amino acids are scarce. The compound's cytotoxicity was notably absent in nutrient-rich environments, suggesting a targeted action mechanism that spares normal cells while effectively eliminating cancerous ones .

Structure-Activity Relationship (SAR)

A series of structure-activity relationship studies have been conducted to identify the pharmacophore responsible for the activity of this compound. These studies revealed that modifications to the coumarin structure can enhance its potency against cancer cells. For instance:

| Compound | Structure Modification | IC50 (μg/ml) | Cell Line |

|---|---|---|---|

| Angelmarin | Original Structure | 0.01 | PANC-1 |

| Isoprenylated Alkoxycoumarins | Alkoxy substituents | 6.25 | PANC-1 |

| 6-Farnesyloxy Coumarin | 6-position substitution | 0.005 | PANC-1 |

These findings indicate that specific substitutions can significantly improve the anti-cancer efficacy of coumarin derivatives, making them promising candidates for further development .

Case Study: Treatment Efficacy in Pancreatic Cancer

A notable study examined the effects of this compound on various pancreatic cancer cell lines under nutrient deprivation. The results showed:

- Cell Viability : PANC-1 cells exhibited a drastic reduction in viability when treated with this compound compared to control groups.

- Mechanistic Insights : Western blot analyses indicated that treatment with this compound led to decreased levels of autophagy markers, suggesting that it inhibits autophagic survival pathways in cancer cells .

This study underscores the potential of this compound as a therapeutic agent for treating aggressive forms of cancer, particularly those resistant to conventional therapies.

Propiedades

IUPAC Name |

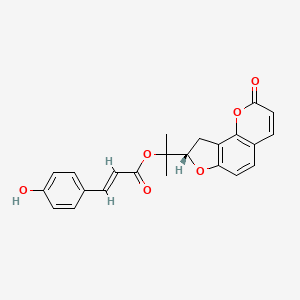

2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O6/c1-23(2,29-21(26)11-5-14-3-8-16(24)9-4-14)19-13-17-18(27-19)10-6-15-7-12-20(25)28-22(15)17/h3-12,19,24H,13H2,1-2H3/b11-5+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPULLITUOWRRPG-RXERPNITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)C=CC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)/C=C/C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes (+)-Angelmarin a promising anticancer agent?

A1: this compound exhibits potent antiausterity activity [, ]. This means it selectively targets cancer cells under nutrient-deprived conditions, a characteristic often observed in resistant tumors. This selectivity is crucial as it could potentially minimize side effects on healthy cells, which are typically in nutrient-rich environments.

Q2: What is known about the structure-activity relationship (SAR) of this compound?

A2: Research suggests that the isoprenyl group in this compound plays a vital role in its anticancer activity [, ]. Modifications to this group have been explored to understand its impact on potency and selectivity. For instance, replacing the isoprenyl group with other substituents led to a decrease in cytotoxicity against pancreatic cancer cell lines, highlighting the importance of this specific structural feature [].

Q3: Which cancer types have been studied in relation to this compound's activity?

A3: A significant portion of the research focuses on this compound's efficacy against pancreatic cancer cells, particularly the PANC-1 cell line [, , , ]. This cell line is known for its aggressive nature and resistance to conventional therapies, making the selective cytotoxicity of this compound particularly relevant.

Q4: What is the mechanism of action of this compound in pancreatic cancer cells?

A4: While the exact mechanism is still under investigation, studies suggest that this compound might induce autophagy in pancreatic cancer cells []. This process, involving the degradation and recycling of cellular components, can lead to cell death under certain circumstances. Research has shown increased conversion of LC3-I to LC3-II, a hallmark of autophagy, upon treatment with this compound [].

Q5: Have any total syntheses of this compound been reported?

A5: Yes, several total syntheses have been developed for this compound, showcasing its importance as a target for chemical synthesis [, , ]. These synthetic routes utilize various strategies and reactions, such as olefin cross-metathesis, Shi epoxidation-cyclization, and copper cyanide-mediated esterification, to efficiently construct the molecule [, ].

Q6: What analytical techniques are commonly employed to study this compound?

A6: Researchers use a variety of techniques, including spectroscopic methods like NMR and mass spectrometry, to characterize and quantify this compound [, ]. In biological studies, cell viability assays, like the MTT assay, are commonly used to assess its antiproliferative activity against cancer cell lines [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.